4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2,4-dimethylphenyl group and at the 5-position with a methoxybenzaldehyde moiety via a methyleneoxy linker. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the methoxy and dimethyl groups influence solubility and steric effects.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-6-15(13(2)8-12)19-20-18(25-21-19)11-24-16-7-5-14(10-22)9-17(16)23-3/h4-10H,11H2,1-3H3 |
InChI Key |
CLDVFOFKSMROSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Once the oxadiazole ring is formed, it can be further functionalized by introducing the dimethylphenyl group through electrophilic aromatic substitution reactions. The final step involves the attachment of the methoxybenzaldehyde moiety, which can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaH or KOtBu in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzoic acid.
Reduction: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules. Its ability to interact with biological targets makes it useful in bioimaging and diagnostic applications.
Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties. Further research is needed to fully understand its therapeutic potential and mechanism of action.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Oxadiazole Substituents
The 1,2,4-oxadiazole scaffold is widely exploited due to its versatility. Key comparisons include:
3-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde ()
- Structural Difference : Replaces the 2,4-dimethylphenyl group with a 2-(trifluoromethyl)phenyl moiety.
- Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity and metabolic resistance but reduces solubility compared to dimethyl substituents. Molecular weight increases (C₁₈H₁₃F₃N₂O₃ vs. C₂₀H₂₀N₂O₄), influencing pharmacokinetics .
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline ()
- Structural Difference: Substitutes the methoxybenzaldehyde group with an aniline and phenoxyphenyl.
- However, reduced steric bulk may lower selectivity compared to the dimethylphenyl-methoxybenzaldehyde system .
Dual TRPA1/TRPV1 Antagonists ()
Compounds 46–51 (e.g., 47 : 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) feature fused benzimidazolone-oxadiazole systems.
- Key Differences: Benzimidazolone rings introduce hydrogen-bond donors/acceptors, enhancing receptor affinity. The target compound lacks this feature but offers simpler synthesis (72% yield for 46 vs. multi-step routes for the target) .
Antimicrobial Activity
- Triazole Derivatives (): Compounds like 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole show potent antifungal activity (MIC ≤ 1 µg/mL). The oxadiazole analog may exhibit similar efficacy but with improved stability due to oxadiazole’s resistance to hydrolysis .
- Oxadiazole-Benzaldehyde Hybrids (): Derivatives with electron-withdrawing groups (e.g., nitro, phenoxy) demonstrate broad-spectrum antimicrobial activity. The dimethylphenyl group in the target compound may enhance lipophilicity, promoting membrane penetration .
TRP Channel Modulation ()
- Compounds 46–51 show >80% inhibition of TRPA1/TRPV1 at 10 µM.
Biological Activity
The compound 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features several significant structural elements:
- Oxadiazole Ring : A five-membered heterocyclic compound that may contribute to its biological activity.
- Methoxy Groups : Present on both the benzaldehyde and oxadiazole moieties, potentially enhancing solubility and reactivity.
- Dimethylphenyl Substitution : This structural feature may influence the compound's interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde exhibits antimicrobial activity . The proposed mechanism involves:
- Disruption of bacterial cell membranes.
- Inhibition of key metabolic enzymes.
These properties indicate potential applications in treating bacterial infections.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties , with mechanisms that include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with specific signaling pathways.
Case Studies
-
Study on Anticancer Effects :
- A study investigated the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
- Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its anticancer efficacy .
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
The biological activity of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is hypothesized to be mediated through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Blocking enzymes critical for bacterial survival and proliferation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole ring | Diverse biological effects |
| 5-Aryl-1,3,4-Oxadiazol-2-Ylthioalkanoic Acids | Oxadiazole with thioalkanoic acid | Potent gene transcription inhibitors |
| 3-(3-(2,6-Difluorophenyl)-1,2,4-Oxadiazol-5-Yl)methoxy)benzaldehyde | Fluorine substitution | Different reactivity due to fluorine |
The unique combination of functional groups in 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde contributes to its distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
